molecular formula C10H15NO2 B1666296 m-Hydroxyephedrine CAS No. 3002-40-2

m-Hydroxyephedrine

Cat. No. B1666296
CAS RN: 3002-40-2
M. Wt: 181.23 g/mol
InChI Key: KEEFJRKWMCQJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyephedrine is a bioactive chemical.

Scientific Research Applications

Cardiac Imaging

  • PET Tracer for Cardiac Sympathetic Nervous System Imaging : mHED, especially in its radiolabeled form [11C]mHED, is extensively used as a PET tracer for imaging the cardiac sympathetic nervous system. It aids in mapping sympathetic nerves of the heart, providing valuable insights into various cardiac conditions (Vraka et al., 2019).

  • Assessment of Cardiac Sympathetic Innervation : [11C]mHED is utilized for studying sympathetic innervation in heart diseases. Its ability to rapidly transport into sympathetic neurons and be stored in vesicles makes it a crucial tool for assessing cardiac sympathetic nervous system in heart failure, myocardial infarction, and arrhythmias (Boschi et al., 2015).

  • Evaluation of Neuronal Integrity : Using positron emission tomography (PET), mHED can noninvasively evaluate neuronal integrity, particularly in the context of myocardial infarction and its aftermath. It helps in understanding the extent and reversibility of neuronal abnormalities in patients (Allman et al., 1993).

Sympathetic Nervous System Function

  • Quantitation of Presynaptic Sympathetic Nervous System Function : mHED plays a significant role in the quantitation of cardiac presynaptic sympathetic nervous system function. This application is crucial for understanding the dynamics of sympathetic nerve activity in various cardiac diseases (Caldwell et al., 1998).

  • Research on Sympathetic Neurons and Adrenergic Tumors : Beyond cardiac applications, mHED is studied for its potential in imaging sympathetic neurons and adrenergic tumors, such as pheochromocytoma and neuroblastoma. This research opens new avenues for understanding and diagnosing these conditions (Raffel et al., 2007).

PET Radiopharmaceuticals

  • Development of PET Radiopharmaceuticals : mHED is crucial in the development of automated synthesis programs for producing PET radiopharmaceuticals, particularly for cardiac studies. The reliability and reproducibility of mHED production are vital for its application in clinical PET (Lodi et al., 2008).

  • Kinetic Analysis of mHED and Metabolites : Research on mHED also involves the analysis of its kinetics and metabolites in plasma, which is essential for accurate PET imaging and understanding cardiac function (Link et al., 1997).

properties

CAS RN

3002-40-2

Product Name

m-Hydroxyephedrine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-[1-hydroxy-2-(methylamino)propyl]phenol

InChI

InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-4-3-5-9(12)6-8/h3-7,10-13H,1-2H3

InChI Key

KEEFJRKWMCQJLN-UHFFFAOYSA-N

SMILES

CC(C(C1=CC(=CC=C1)O)O)NC

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

11C-hydroxyephedrine-meta
11C-meta-hydroxyephedrine
3-hydroxyephedrine
HCl(R-(R*,S*))-isomer of 3-hydroxyephedrine
m-hydroxyephedrine
meta-hydroxyephedrine
R-(R*,S*)-isomer of 3-hydroxyephedrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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